2-(4-Formylphenoxy)propanoic acid
Overview
Description
2-(4-Formylphenoxy)propanoic acid is an organic compound with the molecular formula C10H10O4. It consists of a phenoxy ring with a formyl group attached at the para position and a propanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Formylphenoxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 2-bromopropanoic acid in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)propanoic acid.
Reduction: 2-(4-Hydroxymethylphenoxy)propanoic acid.
Substitution: 2-(4-Nitrophenoxy)propanoic acid or 2-(4-Halophenoxy)propanoic acid
Scientific Research Applications
2-(4-Formylphenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to ibuprofen.
Mechanism of Action
The exact mechanism of action of 2-(4-Formylphenoxy)propanoic acid is not well-documented. due to its structural similarity to ibuprofen, it is speculated that it may inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain. Further research is needed to confirm this hypothesis and elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethylphenoxy)propanoic acid
- 2-(3-Formylphenoxy)-2-phenylacetic acid
- 2-(3-Formylphenoxy)acetamide
Comparison
2-(4-Formylphenoxy)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid chain, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Properties
IUPAC Name |
2-(4-formylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBPASRUVCUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326035 | |
Record name | 2-(4-formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51264-78-9 | |
Record name | 2-(4-Formylphenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51264-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Formylphenoxy)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051264789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51264-78-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-(4-formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51264-78-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Synthesis routes and methods
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